molecular formula C7H7ClN4 B11469506 2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile CAS No. 53422-10-9

2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile

Cat. No.: B11469506
CAS No.: 53422-10-9
M. Wt: 182.61 g/mol
InChI Key: ANGKARXHIQGPKJ-UHFFFAOYSA-N
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Description

2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with chloro, hydrazinyl, methyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 2-Chloro-4-methylpyridine.

    Nitration: The 2-Chloro-4-methylpyridine undergoes nitration to introduce the nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group.

    Hydrazination: The amino group is converted to a hydrazinyl group using hydrazine hydrate.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The hydrazinyl group can undergo oxidation to form azo compounds or reduction to form amines.

    Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of azo compounds.

    Reduction: Formation of amines.

Scientific Research Applications

2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile depends on its specific application:

    Medicinal Chemistry: The compound may act as an inhibitor of specific enzymes or receptors, interfering with biological pathways.

    Materials Science: It may interact with other molecules to form complexes with desired properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylpyridine: Lacks the hydrazinyl and carbonitrile groups.

    2-Chloro-6-methylpyridine-3-carbonitrile: Lacks the hydrazinyl group.

    6-Chloro-2-hydrazinyl-4-methylpyridine-3-carbonitrile: Similar structure but different substitution pattern.

Properties

CAS No.

53422-10-9

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

2-chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C7H7ClN4/c1-4-2-6(12-10)11-7(8)5(4)3-9/h2H,10H2,1H3,(H,11,12)

InChI Key

ANGKARXHIQGPKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)NN

Origin of Product

United States

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